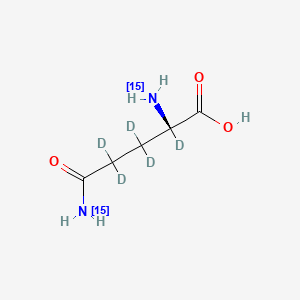
SGLT inhibitor-1
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Sodium-glucose cotransporter inhibitors are a class of medications used primarily to treat type 2 diabetes mellitus. These inhibitors work by preventing the reabsorption of glucose in the kidneys, leading to increased glucose excretion in the urine. Sodium-glucose cotransporter inhibitor-1 is a specific compound within this class that has shown promise in both clinical and research settings .
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of sodium-glucose cotransporter inhibitor-1 typically involves multiple steps, including the formation of key intermediates and their subsequent functionalization. One common method involves the use of tetrahydrofuran as a solvent and trimethylchlorosilane as a reagent . The reaction is carried out at low temperatures to ensure the stability of the intermediates.
Industrial Production Methods: Industrial production of sodium-glucose cotransporter inhibitor-1 often employs large-scale reactors and optimized reaction conditions to maximize yield and purity. The use of continuous flow reactors and advanced purification techniques, such as chromatography, ensures the consistent production of high-quality compounds .
化学反应分析
Types of Reactions: Sodium-glucose cotransporter inhibitor-1 undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are essential for modifying the compound’s structure and enhancing its pharmacological properties .
Common Reagents and Conditions: Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents such as sodium borohydride. The reactions are typically carried out under controlled conditions, including specific temperatures and pH levels, to ensure the desired outcomes .
Major Products: The major products formed from these reactions include various derivatives of sodium-glucose cotransporter inhibitor-1, each with unique properties and potential therapeutic applications .
科学研究应用
Sodium-glucose cotransporter inhibitor-1 has a wide range of scientific research applications. In chemistry, it is used to study the mechanisms of glucose transport and inhibition. In biology, it serves as a tool to investigate cellular glucose uptake and metabolism. In medicine, it is primarily used to treat type 2 diabetes mellitus by lowering blood glucose levels . Additionally, it has shown potential in treating other conditions, such as heart failure and chronic kidney disease .
作用机制
The primary mechanism of action of sodium-glucose cotransporter inhibitor-1 involves the inhibition of sodium-glucose cotransporters in the kidneys. By blocking these transporters, the compound prevents the reabsorption of glucose, leading to increased glucose excretion in the urine. This mechanism is independent of insulin, making it a valuable treatment option for patients with insulin resistance . The molecular targets include sodium-glucose cotransporter-2 and, in some cases, sodium-glucose cotransporter-1 .
相似化合物的比较
Sodium-glucose cotransporter inhibitor-1 is unique in its dual inhibition of both sodium-glucose cotransporter-2 and sodium-glucose cotransporter-1, which distinguishes it from other compounds in the same class . Similar compounds include dapagliflozin, canagliflozin, and empagliflozin, which primarily target sodium-glucose cotransporter-2 . The dual inhibition mechanism of sodium-glucose cotransporter inhibitor-1 offers additional benefits, such as improved glycemic control and potential cardiovascular protection .
属性
分子式 |
C24H27FO8 |
|---|---|
分子量 |
462.5 g/mol |
IUPAC 名称 |
(2S,3R,4R,5S,6R)-2-[7-(2,3-dihydro-1,4-benzodioxin-6-ylmethyl)-4-methoxy-2,3-dihydro-1-benzofuran-5-yl]-5-fluoro-6-(hydroxymethyl)oxane-3,4-diol |
InChI |
InChI=1S/C24H27FO8/c1-29-23-14-4-5-32-22(14)13(8-12-2-3-16-17(9-12)31-7-6-30-16)10-15(23)24-21(28)20(27)19(25)18(11-26)33-24/h2-3,9-10,18-21,24,26-28H,4-8,11H2,1H3/t18-,19-,20+,21-,24+/m1/s1 |
InChI 键 |
QUHJWCHBJBZVQP-IDYLKPADSA-N |
手性 SMILES |
COC1=C(C=C(C2=C1CCO2)CC3=CC4=C(C=C3)OCCO4)[C@H]5[C@@H]([C@H]([C@@H]([C@H](O5)CO)F)O)O |
规范 SMILES |
COC1=C(C=C(C2=C1CCO2)CC3=CC4=C(C=C3)OCCO4)C5C(C(C(C(O5)CO)F)O)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


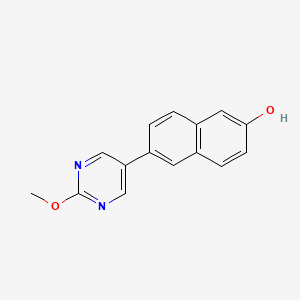
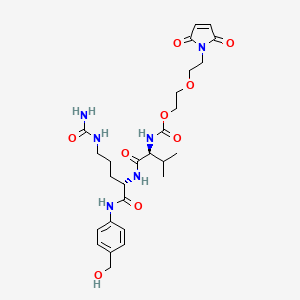
![N'-[2-(1H-pyrrolo[2,3-b]pyridin-3-yl)-1H-imidazole-5-carbonyl]pyridine-2-carbohydrazide](/img/structure/B12422334.png)
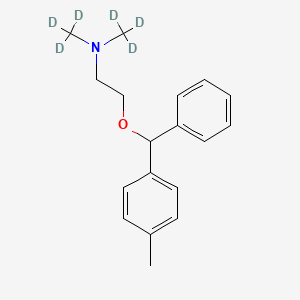
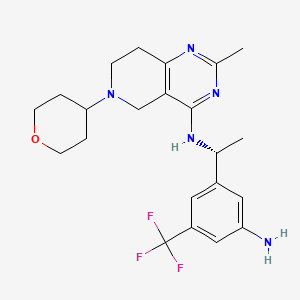



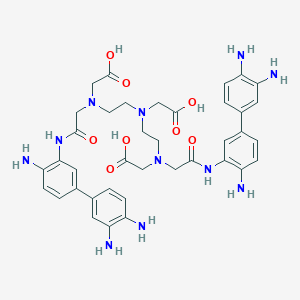


![5-[(2R)-2-[5-fluoro-2-(2,2,2-trifluoroethoxy)phenyl]pyrrolidin-1-yl]-3-(1H-pyrazol-4-yl)pyrazolo[1,5-a]pyrimidine](/img/structure/B12422396.png)

